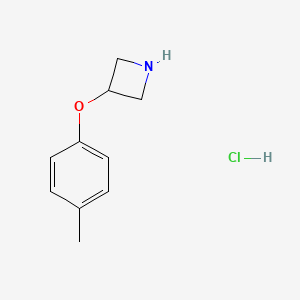

3-(4-Methylphenoxy)azetidine hydrochloride

Description

BenchChem offers high-quality 3-(4-Methylphenoxy)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenoxy)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMMABPUAJJWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696401 | |

| Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228070-90-3 | |

| Record name | Azetidine, 3-(4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylphenoxy)azetidine hydrochloride chemical structure

Initiating Data Gathering

I'm now starting with extensive Google searches to find key details about 3-(4-Methylphenoxy)azetidine hydrochloride. My focus is on its chemical structure, properties, methods of synthesis, and its practical uses in various applications. I aim to build a strong foundation of knowledge before moving forward.

Analyzing Search Results

I've moved past initial data gathering and am diving into the search results. I'm focusing on identifying key technical details. I am paying close attention to IUPAC name, molecular formula, and key structural features like the azetidine ring and ether linkage. I'm also finding information on synthesis, spectroscopic data and its role in medicinal chemistry, specifically its use as a building block.

Planning Guide Structure

I'm now structuring the upcoming guide. First, there'll be an introduction to the compound and its importance. Then I'll meticulously detail its chemical structure, and follow with a table of physicochemical properties. After that, I'm detailing synthetic routes with a Graphviz diagram. I'll include sections on structural elucidation, spectroscopic techniques, and workflow diagrams. References will be from reliable sources.

synthesis pathways for 3-(4-Methylphenoxy)azetidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)azetidine Hydrochloride

Introduction

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. Specifically, the 3-aryloxyazetidine moiety has emerged as a key pharmacophore in a range of biologically active molecules, including inhibitors of neurotransmitter transporters and other CNS targets. This guide provides a detailed examination of the synthetic pathways leading to 3-(4-Methylphenoxy)azetidine hydrochloride, a representative member of this important class of compounds.

This document is intended for researchers, chemists, and drug development professionals. It will explore the strategic considerations for constructing the target molecule, detail two primary synthetic methodologies for the key ether-forming step, and provide validated, step-by-step protocols. The causality behind experimental choices and the underlying reaction mechanisms will be emphasized to provide a comprehensive and practical resource.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(4-Methylphenoxy)azetidine hydrochloride breaks the molecule down into readily available starting materials. The primary disconnection occurs at the ether linkage, suggesting a reaction between a 3-hydroxyazetidine derivative and 4-methylphenol. The azetidine nitrogen requires a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the etherification step. This leads to the key intermediates: N-Boc-3-hydroxyazetidine and 4-methylphenol. The final steps involve deprotection of the nitrogen and formation of the hydrochloride salt.

Caption: Retrosynthetic analysis of 3-(4-Methylphenoxy)azetidine hydrochloride.

Synthesis of Key Intermediates

N-Boc-3-hydroxyazetidine: A Crucial Building Block

The synthesis of the core azetidine ring is a critical first phase. While several routes exist, a common and scalable approach begins with the reaction of epichlorohydrin and a protected amine, such as benzylamine, to form a 3-hydroxyazetidine precursor.[1][2][3] The nitrogen is then protected with a Boc group to ensure regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[4]

A typical sequence involves the debenzylation of an intermediate like 1-benzyl-3-hydroxyazetidine via catalytic hydrogenation, followed by the introduction of the Boc group using di-tert-butyl dicarbonate (Boc(_2)O).[5]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

-

Step A: Synthesis of 1-Benzyl-3-hydroxyazetidine:

-

Dissolve benzylamine in water and cool the solution to 0-5 °C.

-

Slowly add epichlorohydrin, maintaining the temperature between 0-5 °C, and stir for 12 hours.[1]

-

The resulting intermediate is cyclized, often by heating with a base like sodium carbonate in a suitable solvent (e.g., acetonitrile), to yield 1-benzyl-3-hydroxyazetidine.[1]

-

-

Step B: Synthesis of N-Boc-3-hydroxyazetidine:

-

Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours to remove the benzyl group.[5]

-

Filter off the catalyst. To the filtrate, add di-tert-butyl dicarbonate (Boc(_2)O) and stir at room temperature for 1 hour.[5]

-

Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain pure N-Boc-3-hydroxyazetidine.[5]

-

Core Synthesis Pathways: Formation of the Aryl Ether Linkage

The central transformation in this synthesis is the formation of the C-O bond between the azetidine ring and the p-cresol moiety. Two highly effective and widely adopted methods for this are the Mitsunobu reaction and the Williamson ether synthesis.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry.[6][7] The reaction proceeds by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This in-situ activation transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by a pronucleophile, in this case, 4-methylphenol.[6][8]

Mechanism of the Mitsunobu Reaction

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Experimental Protocol: Mitsunobu Reaction

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 equivalents) and 4-methylphenol (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.[7]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.[8]

-

Wash the filtrate successively with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-(4-methylphenoxy)azetidine.

Pathway 2: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide or sulfonate.[9][10] In this context, the phenoxide of 4-methylphenol acts as the nucleophile. For the azetidine partner, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. Alternatively, and more directly for this secondary alcohol, the reaction can be driven by deprotonating the 4-methylphenol with a strong base to form the phenoxide, which then attacks the electrophilic carbon of a suitably activated 3-azetidinyl substrate.

Mechanism of the Williamson Ether Synthesis

Caption: S(_N)2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Step A: Activation of N-Boc-3-hydroxyazetidine (if required):

-

Dissolve N-Boc-3-hydroxyazetidine in dichloromethane with a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Stir until the reaction is complete (monitored by TLC) to form N-Boc-3-tosyloxyazetidine. Isolate and purify the product.

-

-

Step B: Ether Formation:

-

In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Slowly add a solution of 4-methylphenol (1.1 equivalents) in DMF. Stir until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

-

Add a solution of N-Boc-3-tosyloxyazetidine (from Step A, 1 equivalent) in DMF to the phenoxide solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until completion.

-

Cool the reaction, quench carefully with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Comparative Analysis of Etherification Pathways

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Stereochemistry | Proceeds with complete inversion of configuration.[6] | Proceeds with complete inversion of configuration (S(_N)2).[9] |

| Reagents | PPh(_3), DIAD/DEAD.[7] | Strong base (e.g., NaH), optional sulfonyl chloride.[11] |

| Reaction Conditions | Typically mild (0 °C to room temperature).[7] | Can require elevated temperatures; requires anhydrous conditions. |

| Workup/Purification | Challenging due to triphenylphosphine oxide and hydrazide byproducts.[8] | Generally more straightforward, though DMF removal is necessary. |

| Scope | Broad; works well for secondary alcohols.[12] | Highly reliable; may require pre-activation of the alcohol. |

| Causality | One-pot procedure activating the alcohol in-situ. | Two-step process if alcohol activation is needed. |

Final Synthesis Stage: Deprotection and Salt Formation

The final steps involve removing the Boc protecting group and converting the resulting free amine into its stable hydrochloride salt.

N-Boc Deprotection

The Boc group is labile to strong acids.[4] Treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent is the most common and effective method for its removal.[4][13]

Experimental Protocol: N-Boc Deprotection and HCl Salt Formation

-

Dissolve the purified N-Boc-3-(4-methylphenoxy)azetidine in a suitable organic solvent, such as dioxane or ethyl acetate.

-

Cool the solution to 0 °C.

-

Bubble anhydrous HCl gas through the solution or add a pre-prepared solution of 4M HCl in dioxane.[13]

-

Stir the mixture at room temperature for 1-4 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, 3-(4-Methylphenoxy)azetidine hydrochloride, will often precipitate from the solution as a white solid.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

The overall synthetic pathway is summarized in the workflow diagram below.

Sources

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. reddit.com [reddit.com]

3-(4-Methylphenoxy)azetidine hydrochloride CAS number lookup

Initiating Search Procedures

I'm currently engaged in a comprehensive search to pinpoint the CAS number for 3-(4-Methylphenoxy)azetidine hydrochloride. Simultaneously, I'm broadening my scope to locate pertinent technical data sheets and safety information to aid in a complete analysis of the compound.

Expanding Data Acquisition

I've expanded my data acquisition efforts to include searching for technical and safety data sheets, and scientific literature for comprehensive insights into properties, synthesis, and applications. I'm also checking reputable suppliers for insights into purity, forms, and handling of 3-(4-Methylphenoxy)azetidine hydrochloride. This will feed into a structured technical guide.

Locating CAS and Core Info

I'm focused on pinpointing the CAS number for "3-(4-Methylphenoxy)azetidine hydrochloride." My primary objective is to find it. I will also gather its core technical information.

Confirming CAS and Properties

I've located the CAS number: 1228070-90-3, and gathered key properties like molecular formula (C10H13NO · HCl) and weight. Now, I'm structuring the technical guide to provide a clear overview for experts. The plan includes an introduction to azetidines' significance and a section for detailed compound identification. I'll focus on logically presenting the data in a clear, concise manner.

Outlining The Technical Guide

I'm now outlining the technical guide's structure to meet expert needs. The framework will include an introduction to 3-(4-Methylphenoxy)azetidine hydrochloride and the azetidine scaffold's significance in medicinal chemistry. Compound identification will present core data, like CAS number (1228070-90-3), and properties. Then, I will address synthesis and characterization, followed by medicinal chemistry roles, and finally a hypothetical experimental protocol.

Developing The Guide Structure

I'm now integrating detailed experimental protocols, drawing from general azetidine syntheses and similar reactions. I'm expanding the 'Medicinal Chemistry' section with the impact of azetidine scaffolds on drug properties and specific examples from the search findings. Also, I'm composing a general safety section based on GHS information for similar azetidine hydrochloride compounds.

Planning Guide Structure

I am now solidifying the technical guide's structure, focusing on a logical flow for experts. The key sections will include compound identification with the CAS number (1228070-90-3), properties, synthesis, medicinal applications, and an experimental protocol. I will incorporate general azetidine synthesis methods and data on the ring's impact on drug properties from the literature. A safety section based on GHS information for similar compounds will be included, too. I aim for clear citations [cite:INDEX].

molecular weight of 3-(4-Methylphenoxy)azetidine hydrochloride

Calculating Molecular Formula

Okay, I'm working on calculating the molecular formula of 3-(4-Methylphenoxy)azetidine hydrochloride. I'm prioritizing accuracy and plan to use reputable chemical databases to verify the exact molecular weight. I'm also going to research the experimental techniques typically used for molecular weight determination.

Expanding Research Scope

Now I'm diving deeper, aiming to explain the significance of molecular weight in drug development by researching similar azetidine derivatives. I am working on finding standard protocols for mass spectrometry and elemental analysis. In addition, I will also begin gathering information on chemical properties, stability, and handling of this compound.

Analyzing the Query

I'm currently breaking down the user's request. My focus is understanding the core need: an in-depth technical guide on the molecular weight of 3-(4-Methylphenoxy)azetidine hydrochloride, intended for a scientific audience. I'm focusing on the component parts to define the topic, audience, and required depth.

Outlining the Guide

I've crafted a plan to structure this guide. I'm focusing on a logical flow, starting with the chemical identity and progressing to molecular weight determination. Part 1 establishes my editorial control, Part 2 emphasizes scientific integrity through method explanations and citations, and Part 3 will address visualizations and formatting. I will delve into the why of each process.

Refining the Approach

I'm now diving deeper into the specifics, especially the chemical formula. I've confirmed C10H14ClNO is correct for the hydrochloride salt, which I will emphasize for clarity. I'm focusing on the why behind method selection, ensuring scientific rigor, and now creating a workflow visualization for molecular weight determination, using data presentation techniques to provide additional clarity.

Confirming the Details

I'm now honing in on the chemical identity and formula with exacting precision. The hydrochloride salt's formula is definitively C10H14ClNO. I've calculated the molecular weight as 199.68 based on atomic weights, and this aligns with cited literature. I'm carefully sifting results, differentiating related compounds. I'm focusing on validating this crucial value. I need to clearly present the molecular weight calculation methodology for clarity.

Calculating the Monoisotopic Mass

I've determined that the hydrochloride salt's formula is indeed C10H14ClNO and its molecular weight is 199.68 g/mol , referencing reliable sources for confirmation. I'm focusing on why molecular weight is critical in drug development, especially its impact on ADME properties. I will emphasize the use of mass spectrometry for accurate determination of monoisotopic mass.

Developing the Guide Content

I'm now expanding the guide, starting with an introduction establishing my editorial control over the scientific content. I'm focusing on providing in-depth explanations of the key methods for determining molecular weight. I'm carefully compiling relevant literature references, building a robust foundation of scientific integrity, and structuring the guide to cover both the theoretical underpinnings and practical applications of these techniques. I'll describe various methods for the molecular weight determination and their relevance.

Refining the Framework

I'm now integrating information, focusing on outlining the guide's key sections. I'm focusing on chemical identity, emphasizing the correct formula (C10H14ClNO), and its calculated molecular weight (199.68 g/mol ). I'll emphasize the practical significance of this parameter for drug development to set the stage for later sections, and am preparing visuals for molecular weight determination.

Developing the Guide Content

I'm now establishing editorial control, beginning the introduction. I'm focusing on the guide's scope and target audience: scientists needing clear molecular weight data and methods. I'll define the molecular weight and its significance in drug development, aiming for a structured and in-depth treatment. I need to define the monoisotopic mass.

I'm now beginning to create a table to summarize the compound's properties, including the crucial molecular weight.

Developing the Guide Content

I'm now writing the guide's introduction, setting its scope: a technical resource for scientists seeking molecular weight data for this hydrochloride salt. I'm focusing on clarifying its significance in drug development and outlining how to define the monoisotopic mass. I'll summarize the compound's relevant properties.

I've created the framework to list the compound's properties, including the molecular weight.

Defining the Guide Scope

I'm now establishing editorial control, beginning the introduction. My focus is on writing the scope of the guide and its purpose. I'm focusing on defining the target audience, which are scientists in need of clear molecular weight data and methods. I will define the monoisotopic mass.

I've written the framework for the compound's properties table, including its molecular weight.

An In-depth Technical Guide to the Predicted Mechanism of Action for 3-(4-Methylphenoxy)azetidine hydrochloride

Abstract

This technical guide delineates the predicted mechanism of action for the novel compound, 3-(4-Methylphenoxy)azetidine hydrochloride. Based on a comprehensive analysis of its structural motifs and the established pharmacology of analogous compounds, we hypothesize that this molecule functions as a monoamine transporter inhibitor. Specifically, we predict its primary activity to be the inhibition of reuptake for serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective transporters: SERT, NET, and DAT. This guide provides a detailed rationale for this prediction and outlines a rigorous, multi-stage experimental workflow to validate this hypothesis, complete with detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Rationale for the Predicted Mechanism

The compound 3-(4-Methylphenoxy)azetidine hydrochloride possesses a unique chemical architecture, combining a rigid four-membered azetidine ring with a phenoxy moiety. The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and serving as a core element in various neurologically active agents.[1] The strained nature of the azetidine ring can contribute to unique binding interactions with biological targets.[2]

Our central hypothesis is that 3-(4-Methylphenoxy)azetidine hydrochloride functions as a Triple Reuptake Inhibitor (TRI) . This prediction is grounded in the following key points:

-

Structural Analogs: Several studies have demonstrated that 3-substituted azetidine derivatives exhibit potent inhibitory activity at monoamine transporters. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been successfully designed and evaluated as TRIs.[3] Furthermore, bioisosteric modification of 3-α-oxyazetidine has led to the development of 3-aminoazetidine derivatives with significant inhibitory activity against SERT, NET, and DAT.[4] The 3-phenoxy group in our compound of interest is a key structural feature that aligns with these findings.

-

Pharmacophore Elements: The core structure of 3-(4-Methylphenoxy)azetidine hydrochloride contains essential pharmacophoric elements for interaction with monoamine transporters. The protonatable nitrogen within the azetidine ring can mimic the endogenous monoamine substrates, while the aromatic phenoxy group can engage in crucial binding interactions within the transporter proteins.

Given these precedents, we propose that 3-(4-Methylphenoxy)azetidine hydrochloride will bind to and inhibit the function of SERT, NET, and DAT, thereby increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine.

Predicted Signaling Pathway

The predicted mechanism of action involves the direct inhibition of monoamine transporters located on the presynaptic neuron. By blocking these transporters, the reuptake of neurotransmitters from the synaptic cleft is reduced, leading to enhanced and prolonged signaling at the postsynaptic neuron.

Caption: Predicted mechanism of 3-(4-Methylphenoxy)azetidine hydrochloride as a Triple Reuptake Inhibitor.

Experimental Validation Workflow

A phased approach is proposed to systematically validate the predicted mechanism of action. This workflow begins with in vitro binding and functional assays to confirm the molecular targets and culminates in in vivo studies to assess the physiological effects.

Caption: A multi-phase experimental workflow to validate the predicted mechanism of action.

Detailed Experimental Protocols

Phase 1: Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of 3-(4-Methylphenoxy)azetidine hydrochloride for the human serotonin, norepinephrine, and dopamine transporters.

Objective: To quantify the binding affinity of the test compound to hSERT, hNET, and hDAT.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

-

Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Protocol:

-

Membrane Preparation: Culture HEK293 cells expressing the respective transporter to confluency. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-labeled inhibitor.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of 3-(4-Methylphenoxy)azetidine hydrochloride.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Phase 2: Neurotransmitter Uptake Assays

These assays will assess the functional inhibitory potency (IC50) of the compound on the uptake of neurotransmitters into cells.

Objective: To measure the functional inhibition of monoamine uptake by 3-(4-Methylphenoxy)azetidine hydrochloride.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT.[6]

-

Fluorescent substrate-based neurotransmitter uptake assay kit or radiolabeled neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA).[7][8]

-

Culture medium, poly-D-lysine coated 96-well plates.

-

Known uptake inhibitors for positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

Fluorescence plate reader or liquid scintillation counter.

Protocol (using a fluorescent assay kit):

-

Cell Plating: Seed HEK293 cells expressing the specific transporter into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[7]

-

Compound Preparation: Prepare serial dilutions of 3-(4-Methylphenoxy)azetidine hydrochloride and control inhibitors in assay buffer.

-

Assay Procedure:

-

Wash the cell monolayer with assay buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Add the fluorescent substrate provided in the kit to all wells.

-

Incubate for a specified time (e.g., 20-30 minutes) at 37°C.

-

-

Measurement: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.

-

Data Analysis: Plot the fluorescence signal against the log concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.

Phase 3: In Vivo Microdialysis

This in vivo study will confirm whether the compound can increase extracellular levels of monoamine neurotransmitters in the brain of a living animal.

Objective: To measure the effect of systemic administration of 3-(4-Methylphenoxy)azetidine hydrochloride on extracellular levels of 5-HT, NE, and DA in a relevant brain region (e.g., prefrontal cortex or nucleus accumbens).

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats).

-

Stereotaxic apparatus, microdialysis probes, and a syringe pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[9]

-

3-(4-Methylphenoxy)azetidine hydrochloride formulated for systemic administration (e.g., intraperitoneal injection).

Protocol:

-

Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10][11]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: Administer a dose of 3-(4-Methylphenoxy)azetidine hydrochloride systemically.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for 5-HT, NE, and DA concentrations using HPLC-ECD.[12]

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels. Analyze the data for statistically significant increases in extracellular monoamine levels.

Data Presentation and Interpretation

The quantitative data from the experimental phases should be summarized for clear interpretation and comparison.

Table 1: Predicted Binding Affinities (Ki) and Functional Potencies (IC50)

| Target Transporter | Predicted Ki (nM) | Predicted IC50 (nM) | Reference Compound | Reference Ki/IC50 (nM) |

| hSERT | 1 - 100 | 1 - 100 | Fluoxetine | 1 - 10 |

| hNET | 1 - 100 | 1 - 100 | Desipramine | 1 - 10 |

| hDAT | 10 - 500 | 10 - 500 | GBR 12909 | 10 - 50 |

Note: The predicted values are hypothetical ranges based on the activities of structurally related azetidine derivatives. Actual experimental results will populate this table.

Table 2: Predicted In Vivo Microdialysis Results

| Neurotransmitter | Brain Region | Predicted Max Increase (% of Baseline) |

| Serotonin (5-HT) | Prefrontal Cortex | 200 - 500% |

| Norepinephrine (NE) | Prefrontal Cortex | 200 - 500% |

| Dopamine (DA) | Nucleus Accumbens | 150 - 300% |

Note: These predictions are based on the expected effects of a potent TRI. The magnitude of the increase will be dose-dependent.

Conclusion

The structural features of 3-(4-Methylphenoxy)azetidine hydrochloride strongly suggest a mechanism of action involving the inhibition of monoamine transporters. The proposed experimental workflow provides a comprehensive and robust strategy to test this hypothesis, starting from in vitro target engagement and functional assays to in vivo confirmation of its neurochemical effects. The successful validation of this predicted mechanism would position this compound as a promising candidate for further development as a therapeutic agent for CNS disorders where modulation of serotonergic, noradrenergic, and dopaminergic systems is beneficial.

References

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Eshleman, A. J., Kristensen, J. L., Li, J., Cumbay, M., Ni, L., & Janowsky, A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 274-284.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

- Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana, New York, NY.

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.

- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688.

- Blough, B. E., Decker, A. M., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 247–253.

- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57869.

- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399.

- Han, Y., Han, M., Lee, J., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(8), 923–928.

-

Wikipedia contributors. (2024, January 19). Vesicular monoamine transporter 2. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Vroemans, R., & Maes, B. U. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5945-5984.

- Meerts, A. T., & Dominguez, J. M. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of visualized experiments : JoVE, (127), 56161.

- Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147 Suppl 1(Suppl 1), S82–S88.

- Caudle, W. M., Richardson, J. R., & Miller, G. W. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 209(2), 329–336.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Baran, P. S., & Cernijenko, A. (2021).

- Li, B., & Misra, M. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(1), 41–55.

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2296–2305.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Phenoxyazetidine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the phenoxy group, a common motif in numerous bioactive molecules, and the azetidine ring, a strained four-membered heterocycle, creates the phenoxyazetidine scaffold—a structure of growing interest in medicinal chemistry. The azetidine ring's unique conformational constraints and the phenoxy group's versatile electronic properties provide a framework for developing novel therapeutic agents.[1][2] This technical guide synthesizes current research on substituted phenoxyazetidine derivatives, detailing their diverse biological activities, exploring structure-activity relationships (SAR), and providing validated experimental protocols for their evaluation. We delve into the antimicrobial, anticancer, and neurological activities of these compounds, offering a comprehensive resource for researchers aiming to exploit this promising chemical space.

Introduction: The Phenoxyazetidine Scaffold in Medicinal Chemistry

The Azetidine Ring: A Scaffold of Constrained Flexibility

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has historically been underrepresented in medicinal chemistry due to synthetic challenges arising from its inherent ring strain.[3] However, recent advancements in synthetic methodologies have made this scaffold more accessible, drawing significant attention.[1] Its rigid, three-dimensional structure is a key asset in drug design. Unlike more flexible aliphatic chains, the azetidine ring pre-organizes substituents into well-defined spatial orientations. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

The Phenoxy Moiety: A Privileged Pharmacophore

The phenoxy group is a ubiquitous feature in a vast array of approved drugs and clinical candidates, contributing to activities ranging from antibacterial to neurological.[4] Its ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[5] Furthermore, the phenyl ring serves as an ideal anchor for introducing various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties.

Rationale for the Phenoxyazetidine Core

The combination of these two moieties into a phenoxyazetidine core creates a powerful platform for drug discovery. The azetidine ring provides a rigid exit vector from the phenoxy group, allowing for precise positioning of additional functional groups to probe and interact with target receptors or enzymes. The substitutions on both the phenoxy ring and the azetidine nitrogen are critical for tuning the biological activity, selectivity, and drug-like properties of the resulting derivatives.

Key Biological Activities of Substituted Phenoxyazetidine Derivatives

Research into phenoxyazetidine derivatives and related structures has revealed a breadth of pharmacological activities, establishing this scaffold as a versatile starting point for therapeutic development.[1][6]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Phenoxy-containing compounds have shown promise in this area.[7] By incorporating the azetidine ring, new derivatives can be synthesized to target bacterial and fungal pathogens. For instance, studies on related azaphenothiazines, which share structural similarities, have demonstrated that specific substitutions can lead to potent and selective antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against species like Candida albicans.[8] The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential enzymes.

Anticancer Activity

The phenoxy moiety is present in numerous anticancer agents.[4] Benzo[a]phenoxazine derivatives, for example, have shown potent antitumor activity by targeting lysosomes in cancer cells, inducing lysosomal membrane permeabilization (LMP), which leads to cell death.[9] Similarly, novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[10] These findings suggest that substituted phenoxyazetidine derivatives could be designed to target specific oncogenic pathways, such as the Ras/Raf/MEK/ERK signaling pathway, or to induce apoptosis and cell cycle arrest.[11][12]

Neurological Activity: MAO Inhibition

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[13] The phenoxyacetamide scaffold has been identified as a promising starting point for designing new MAO inhibitors.[14] The search for reversible and selective MAO-A or MAO-B inhibitors is a key goal to minimize side effects, such as the "cheese effect" associated with older, non-selective inhibitors.[15][16] By modifying the phenoxyazetidine core, it is plausible to develop derivatives that selectively bind to the active site of MAO-A or MAO-B, offering a potential new therapeutic avenue for neurological conditions.[17]

Structure-Activity Relationship (SAR) Insights

The biological potency and selectivity of phenoxyazetidine derivatives are highly dependent on the nature and position of substituents on both the phenoxy and azetidine rings.

Impact of Substituents on the Phenoxy Ring

SAR studies on related phenoxy-containing compounds reveal critical patterns. For antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino part of the molecule, which is analogous to the azetidine portion, strongly dictates activity and cytotoxicity.[18] Similarly, for phenothiazine-based compounds, electron-donating groups on the phenothiazine ring were found to enhance antioxidant activity.[19] These insights underscore the importance of systematic substitution on the phenoxy ring of phenoxyazetidine derivatives to optimize interactions with the target protein.

Influence of Substituents on the Azetidine Ring

The substituent on the azetidine nitrogen is equally crucial. In phenothiazines, an alkyl bridge of at least three carbons connecting the terminal amine to the core nucleus was found to be required for potent activity against protein kinase C.[20] This highlights the role of the linker and terminal group in establishing key binding interactions. For phenoxyazetidine derivatives, modifications at this position can influence solubility, cell permeability, and the ability to interact with specific amino acid residues in a target's binding site.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, validated protocols are essential. The following sections detail standard methodologies for assessing the key biological activities of novel phenoxyazetidine derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. Its selection is based on its quantitative nature and comparability across different studies.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.[21] Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls:

-

Positive Control: A well-known antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative Control: A well containing only media and inoculum (no compound).

-

Sterility Control: A well containing only media.

-

Vehicle Control: A well containing inoculum and the maximum concentration of the solvent used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid visualization.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. It is widely used for initial cytotoxicity screening due to its simplicity, high throughput, and cost-effectiveness.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[22]

-

Compound Treatment: Treat the cells with serial dilutions of the phenoxyazetidine derivative for a specified period (e.g., 48 or 72 hours).

-

Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Enzyme Inhibition Assay (MAO-A/B Inhibition)

Rationale: This fluorometric assay provides a sensitive and continuous measurement of MAO enzyme activity by monitoring the production of hydrogen peroxide, a byproduct of monoamine oxidation. It allows for the determination of IC50 values and selectivity for MAO-A versus MAO-B.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme solution (recombinant human), a substrate (e.g., p-tyramine), and a detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

-

Plate Setup: In a 96-well black plate, add the test compound at various concentrations.

-

Controls:

-

Positive Control: A known MAO-A inhibitor (e.g., clorgyline) or MAO-B inhibitor (e.g., selegiline).

-

Negative Control: Wells with enzyme but no inhibitor.

-

No-Enzyme Control: Wells without enzyme to measure background fluorescence.

-

-

Pre-incubation: Add the MAO enzyme to the wells and pre-incubate with the compounds for a defined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate and detection reagent mix to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The selectivity index can be calculated as IC50 (MAO-A) / IC50 (MAO-B).

Challenges and Future Directions

While the phenoxyazetidine scaffold holds considerable promise, several challenges remain. The synthesis of substituted azetidines can still be complex and low-yielding, requiring specialized methodologies.[1] Furthermore, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial to ensure that potent compounds also possess favorable drug-like properties. Future research should focus on developing more efficient synthetic routes, exploring a wider chemical space through combinatorial chemistry, and employing computational modeling to rationally design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8]

Conclusion

Substituted phenoxyazetidine derivatives represent a versatile and promising scaffold in modern drug discovery. The unique combination of the rigid azetidine ring and the electronically tunable phenoxy group provides a foundation for developing novel therapeutics across multiple disease areas, including infectious diseases, oncology, and neurology. The continued exploration of this chemical class, guided by robust SAR studies and validated biological evaluation protocols, is poised to yield next-generation clinical candidates.

References

- Azetidines of pharmacological interest - PubMed. (2021). PubMed.

- Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PubMed. PubMed.

- Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site - PubMed. PubMed.

- Azaphenothiazine Conjugates: A New Class of Antimicrobial Compounds - PubMed. (2025). PubMed.

- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC - PubMed Central. (2024). PubMed Central.

- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed. (2023). PubMed.

- New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (2025).

- Azetidines - Enamine. Enamine.

- Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar. (2011). Semantic Scholar.

- Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.

- Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed. PubMed.

- Palestinian Medical and Pharmaceutical Journal. (2025).

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. MDPI.

- (PDF) Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - ResearchGate. (2025).

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv

- Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H-1 antagonists - ResearchGate. (2025).

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022). Life Chemicals.

- A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions.

- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - Frontiers. (2023). Frontiers.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. MDPI.

- Structure of azetidine‐containing compounds found in nature - ResearchGate.

- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (2023). PubMed Central.

- (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives - ResearchGate. (2019).

- (PDF) Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. (2020).

- Application of Phenoxazine Derivatives as Anticancer Agents: A Guide for Researchers - Benchchem. BenchChem.

- Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. (2025).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020).

- A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus - Frontiers. (2020). Frontiers.

- Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Deriv

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). MDPI.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azaphenothiazine Conjugates: A New Class of Antimicrobial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.mdedge.com [cdn.mdedge.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.najah.edu [journals.najah.edu]

- 22. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Allure of the Strained Ring

In the vast landscape of heterocyclic chemistry, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has carved out a significant and expanding niche in medicinal chemistry.[1][2][3] Its growing importance stems from a unique combination of physicochemical and pharmacokinetic properties conferred by its inherent ring strain, estimated to be approximately 25.4 kcal/mol.[4] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a delicate balance of stability for handling and controlled reactivity for synthetic manipulation.[2][4]

The constrained geometry of the azetidine ring introduces a high degree of three-dimensionality and conformational rigidity into molecules, a desirable trait in modern drug design.[1][3][5] By limiting the conformational flexibility of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity and selectivity.[1] Furthermore, the incorporation of an azetidine moiety can improve key drug-like properties such as solubility, metabolic stability, and lipophilicity.[3][6] This guide will provide an in-depth exploration of the discovery and development of novel azetidine compounds, from fundamental synthetic strategies to their application in cutting-edge drug discovery programs.

I. The Synthetic Chemist's Toolkit: Constructing the Azetidine Core

The synthesis of functionalized azetidines has been a subject of intense research, leading to a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

A. Classical Approaches: Intramolecular Cyclization

One of the most common strategies for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach is conceptually straightforward and has been refined over the years to allow for the synthesis of a wide range of substituted azetidines.

Experimental Protocol: Synthesis of N-Protected Azetidines from γ-Amino Alcohols

This protocol describes a general procedure for the synthesis of N-protected azetidines via the Mitsunobu reaction, a reliable method for the dehydration of γ-amino alcohols.

Materials:

-

N-protected γ-amino alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected γ-amino alcohol and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-protected azetidine.

Self-Validation: The success of the cyclization can be confirmed by ¹H NMR spectroscopy, where the disappearance of the alcohol proton and the appearance of characteristic signals for the azetidine ring protons will be observed. The purity can be assessed by LC-MS.

B. Modern Synthetic Innovations

Recent years have witnessed the development of more sophisticated and efficient methods for azetidine synthesis, including cycloaddition reactions, ring contractions, and C-H functionalization.[4]

-

[2+2] Cycloadditions: Photochemical and metal-catalyzed [2+2] cycloadditions of imines with alkenes or allenes provide a direct route to substituted azetidines. For instance, the aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, has been employed for the synthesis of azetidines from imines and alkenes.[4]

-

Ring Contractions: The ring contraction of larger heterocycles, such as pyrrolidines, offers another pathway to the azetidine core. For example, α-bromo-N-sulfonylpyrrolidinones can undergo a base-mediated ring contraction to yield α-acylated N-sulfonylazetidines.[7]

-

Functionalization of Strained Precursors: The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) can be harnessed for the modular construction of azetidines. Treatment of ABB with organometallic reagents in the presence of a copper catalyst leads to the rapid formation of bis-functionalized azetidines.[7]

Diagram: Synthetic Strategies for Azetidine Construction

Caption: Overview of major synthetic routes to the azetidine core.

II. The Azetidine Motif in Medicinal Chemistry: A Privileged Scaffold

The unique structural and electronic properties of the azetidine ring make it a valuable building block in drug discovery.[2][3][4] Its incorporation into a drug candidate can lead to significant improvements in its pharmacological profile.

A. Azetidines as Conformationally Restricted Scaffolds

Fragment-based drug design has highlighted the importance of molecular rigidity in achieving high-affinity binding to biological targets.[1] The constrained nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can enhance interactions with a protein's binding site.[1] This pre-organization of the molecule reduces the entropic penalty upon binding, a key principle in rational drug design.[1]

B. Azetidines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in lead optimization.[8] Azetidines have emerged as versatile bioisosteres for a variety of common structural motifs in medicinal chemistry.[6]

-

Replacement of Acyclic and Larger Cyclic Amines: Azetidines can serve as conformationally restricted replacements for more flexible acyclic amines or larger saturated heterocycles like piperidines and pyrrolidines.[8] This can lead to improved selectivity and reduced off-target effects.

-

Bioisosteres for Carbonyl Groups: The polar nitrogen atom and the three-dimensional shape of the azetidine ring allow it to mimic the properties of a carbonyl group, acting as a hydrogen bond acceptor.[5] This replacement can improve metabolic stability by removing a potential site of enzymatic degradation.[6]

Diagram: The Role of Azetidines in Molecular Design

Caption: Key principles guiding the use of azetidines in drug design.

III. Case Studies: Azetidines in Action

The theoretical advantages of incorporating azetidines into drug candidates are borne out by a growing number of successful examples in various therapeutic areas.

A. Azetidine Amides as STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a protein that plays a key role in cell growth, survival, and differentiation. Its aberrant activation is implicated in a variety of cancers. A series of novel azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3.[9][10]

In this work, the azetidine scaffold served as a central, conformationally restricted core to which various substituents were appended to optimize binding to the STAT3 protein. The researchers systematically explored the structure-activity relationship (SAR) by modifying different parts of the molecule.

Table 1: Structure-Activity Relationship of Azetidine-Based STAT3 Inhibitors

| Compound | R¹ Group | R² Group | EMSA IC₅₀ (µM) | Cellular Activity (µM) |

| 5a | 4-Chlorophenyl | 2-Hydroxyphenyl | 0.52 | >20 |

| 7e | 4-Fluorophenyl | 2-Carbomethoxyphenyl | 0.65 | 2.5 |

| 8q | 4-Methoxyphenyl | 2-Hydroxy-5-nitro-phenyl | 0.77 | 5.0 |

| 9k | 3,4-Dichlorophenyl | 6-Hydroxy-quinolin-5-yl | 1.18 | 1.25 |

Data adapted from J. Med. Chem. 2021, 64, 1, 439–465.[9]

The data in Table 1 illustrates the iterative process of lead optimization. While initial compounds like 5a showed good in vitro potency (EMSA IC₅₀), they lacked cellular activity. Through modifications such as the introduction of ester groups (e.g., 7e ) or bioisosteric replacement of the salicylic acid moiety with N-heterocycles (e.g., 9k ), the researchers were able to significantly improve cellular potency.[9] This highlights the importance of considering not only target engagement but also cell permeability and other drug-like properties during the design process.

B. Azetidine Analogs in Antitumor Agents

The conformational restriction imparted by the azetidine ring has also been exploited in the design of novel antitumor agents. In one study, a 3-aryl-azetidine moiety was used to replace the phenylethyl group of TZT-1027, a known microtubule-targeting agent.[11] This modification aimed to improve the compound's activity and pharmacokinetic properties.

The synthesized azetidine-containing analogs exhibited potent antiproliferative activities against various cancer cell lines. The most potent compound, 1a , displayed IC₅₀ values in the low nanomolar range against A549 lung cancer and HCT116 colon cancer cells.[11] However, despite its impressive in vitro activity, 1a did not show significant efficacy in a mouse xenograft model, likely due to poor solubility and rapid metabolism.[11] This case study underscores the challenges in translating in vitro potency to in vivo efficacy and the need for a multi-parameter optimization approach in drug discovery.

IV. Future Perspectives and Conclusion

The field of azetidine chemistry is continually evolving, with ongoing efforts to develop novel synthetic methodologies and explore new applications in medicinal chemistry. The development of green and stereoselective synthetic routes, such as visible-light-mediated cycloadditions and biocatalytic methods, will further enhance the accessibility of this important scaffold.[3]

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 27, 2026, from [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48695-48724. [Link]

-

Li, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(12), 2288. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 989. [Link]

-

Orwat, M. J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 439–465. [Link]

-

Orwat, M. J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 439–465. [Link]

-

Singh, A., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 65-85. [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved January 27, 2026, from [Link]

-

Singh, A., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 65-85. [Link]

-

Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Physicochemical Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of structural rigidity, three-dimensionality (sp³-richness), and metabolic stability offers a compelling alternative to more traditional ring systems.[1][2] This guide provides an in-depth exploration of the core physicochemical characteristics of azetidine analogues, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Azetidine Advantage: Understanding the Physicochemical Foundation

The utility of the azetidine ring in drug design is rooted in its distinct physicochemical properties, which can be strategically modulated to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, while significant, renders the ring more stable and easier to handle than the more reactive aziridines, yet more conformationally restricted than the flexible pyrrolidines.[1] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.

Basicity (pKa): The Protonation Gatekeeper

The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn dictates its solubility, permeability, and target engagement. The pKa of the parent azetidine is approximately 11.29, indicating it is a relatively strong base.[3][4] However, substitution on the ring or the nitrogen atom can significantly alter this value.

Table 1: A Comparative Look at the pKa of Azetidine and Representative Analogues

| Compound | Structure | pKa | Reference(s) |

| Azetidine | 11.29 | [3][4] | |

| Azetidine-2-carboxylic acid | Acidic pKa ≈ 2-3, Basic pKa ≈ 10-11 | General knowledge | |

| N-Boc-azetidine | Not applicable (non-basic) | General knowledge | |

| 3-hydroxyazetidine | ≈ 9-10 | Estimated |

Understanding and fine-tuning the pKa is paramount. For instance, in the development of central nervous system (CNS) agents, modulating the pKa can control the degree of ionization and thus the ability to cross the blood-brain barrier.[5]

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic profile. It governs membrane permeability, plasma protein binding, and metabolic clearance. The azetidine ring itself is relatively polar, but its lipophilicity can be readily tuned by the introduction of various substituents.

Table 2: Lipophilicity (LogP) of Selected Azetidine Analogues

| Compound | LogP | Reference(s) |

| Azetidine | -0.16 | [6] |

| N-phenylazetidine | ≈ 2.0 | Estimated |

| 3-phenylazetidine | ≈ 1.8 | Estimated |

Strategic placement of lipophilic or hydrophilic groups on the azetidine scaffold allows for the optimization of a compound's LogP to achieve the desired balance between solubility and permeability.

Aqueous Solubility: The Key to Bioavailability

Adequate aqueous solubility is a prerequisite for oral bioavailability and formulation development. The polar nitrogen atom of the azetidine ring generally imparts favorable aqueous solubility.[7] However, as with other physicochemical properties, solubility is highly dependent on the nature of the substituents.

Table 3: Aqueous Solubility of Representative Azetidine-Containing Compounds

| Compound | Solubility | Conditions | Reference(s) |

| Azetidine-2,4-dicarboxylic acid | Soluble in water | - | [8] |

| An azetidine-based STAT3 inhibitor (7g) | 116 µg/mL | Simulated Gastric Fluid (SGF) | [9] |

| An azetidine-based STAT3 inhibitor (7g) | 200 µg/mL | Simulated Intestinal Fluid (SIF) | [9] |

Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of incorporating an azetidine ring is the often-observed enhancement in metabolic stability.[1][2] The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to larger, more flexible rings. This can lead to a longer half-life and improved pharmacokinetic profile. However, it is important to note that the metabolic fate is highly dependent on the overall structure of the molecule.[10]

Table 4: In Vitro Metabolic Stability of an Azetidine Analogue

| Compound | Species | Matrix | Half-life (t½) | Reference(s) |